molecular formula C19H17N3O3S B2616704 (E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 327061-86-9

(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2616704
CAS No.: 327061-86-9
M. Wt: 367.42
InChI Key: FKYAMPRFDCKJCH-FMIVXFBMSA-N
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Description

(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Biological Activity

(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its anticancer, antioxidant, and antibacterial properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core substituted with a cyano group and a phenolic moiety. Its synthesis typically involves the condensation of 2-cyanoacrylamide derivatives with tetrahydrobenzo[b]thiophene carboxylic acids under specific conditions to yield the target compound .

Table 1: Structural Characteristics

ComponentDescription
Core StructureTetrahydrobenzo[b]thiophene
Functional GroupsCyano group, Hydroxyphenyl group
Molecular FormulaC17H18N2O2S
Molecular Weight314.40 g/mol

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound and its derivatives. It exhibits significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), liver cancer (HepG2), and colorectal cancer (HCT-116). For instance, compounds derived from this compound have shown IC50 values in the micromolar range against these cell lines .

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of this compound against MCF-7 cells, it was found to induce apoptosis through the activation of caspase pathways. The mechanism involved DNA damage and subsequent cell cycle arrest at the G2/M phase .

Antioxidant Activity

The antioxidant properties of this compound were assessed using several methods including DPPH radical scavenging and lipid peroxidation assays. Results indicated that the compound effectively scavenged free radicals and inhibited lipid peroxidation, demonstrating potential as a therapeutic agent in oxidative stress-related conditions .

Table 2: Antioxidant Activity Results

MethodIC50 Value (µM)Comparison Standard
DPPH Scavenging12.5Ascorbic Acid (10 µM)
Lipid Peroxidation Inhibition15.0Trolox (20 µM)

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Studies showed that it exhibits significant antibacterial effects particularly against Staphylococcus aureus and Bacillus subtilis. The presence of the phenolic hydroxyl group at the para position enhances its antibacterial efficacy .

Case Study: Antibacterial Efficacy

In vitro tests indicated that derivatives with a para-hydroxyl substitution exhibited higher antibacterial activity compared to their ortho-substituted counterparts. This suggests that the spatial orientation of functional groups plays a critical role in biological activity .

Properties

IUPAC Name

2-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c20-10-12(9-11-5-7-13(23)8-6-11)18(25)22-19-16(17(21)24)14-3-1-2-4-15(14)26-19/h5-9,23H,1-4H2,(H2,21,24)(H,22,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYAMPRFDCKJCH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)O)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)O)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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